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molecular formula C6H9N3O B8324910 3-(1-methylcyclopropyl)-1H-1,2,4-triazol-5(4H)-one

3-(1-methylcyclopropyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8324910
M. Wt: 139.16 g/mol
InChI Key: VBDLOFFDGZDIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193719B2

Procedure details

2-Methylcyclopropanecarboxylic acid (0.86 g, 8.6 mmol) was dissolved in DCM (10 mL) and cooled to 0° C. The solution was treated with oxalyl chloride (1.2 mL, 13.8 mmol) and DMF (0.07 mL, 0.87 mmol), allowed to warm to RT, and stirred for 2 h for complete conversion to 2-methylcyclopropanecarboxylic acid chloride. The solution was cooled to 0° C. and added via syringe to a stirred solution of semicarbazide hydrochloride (1.4 g, 12.9 mmol) and NaOH (1.4 g, 34.4 mmol) in a mixture of dioxane (10 mL) and water (2.0 mL) at 0° C. The reaction mixture was allowed to warm to RT and stirred for 12 h. The organic solvent was evaporated in vacuo, and the resultant slurry was diluted with 2 M NaOH (aq) (50 mL, 100 mmol). The suspension was stirred at 100° C. for 24 h. The aqueous solution was saturated with solid NH4Cl and extracted with EtOAc (5×50 mL). The combined organics were dried (Na2SO4) and concentrated in vacuo to afford 3-(1-methylcyclopropyl)-1H-1,2,4-triazol-5(4H)-one (0.65 g, 54.3%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.02 (m, 2H), 1.26 (s, 3H), 0.90-0.89 (m, 2H), 0.66-0.65 (m, 2H); MS (ESI) m/z: 140.1 (M+H+).
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][CH:3]1C(O)=O.[C:8](Cl)(=[O:12])C(Cl)=O.CN(C=O)C.CC1CC1C(Cl)=O.Cl.[NH2:27][NH:28][C:29]([NH2:31])=O.[OH-].[Na+].[NH4+].[Cl-]>C(Cl)Cl.O1CCOCC1.O>[CH3:1][C:2]1([C:29]2[NH:31][C:8](=[O:12])[NH:27][N:28]=2)[CH2:4][CH2:3]1 |f:4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
CC1C(C1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.07 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C1)C(=O)Cl
Step Four
Name
Quantity
1.4 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated in vacuo
STIRRING
Type
STIRRING
Details
The suspension was stirred at 100° C. for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(CC1)C1=NNC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 54.3%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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